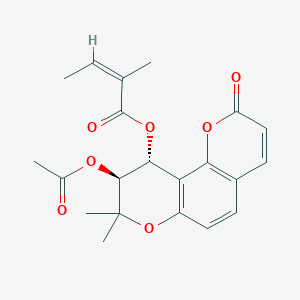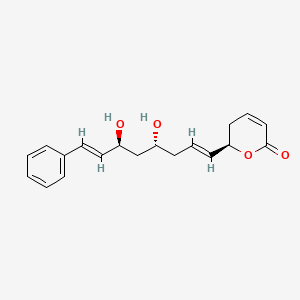
4-Chloro-2,6-difluorophenylacetic acid
説明
4-Chloro-2,6-difluorophenylacetic acid is a chemical compound with the CAS Number: 537033-55-9 . It has a molecular weight of 206.58 . The IUPAC name for this compound is (4-chloro-2,6-difluorophenyl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5ClF2O2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 137-138 degrees Celsius .科学的研究の応用
Development of Novel Fluorescence Probes
Research by Setsukinai et al. (2003) introduced novel fluorescence probes designed to detect highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxidase intermediates. These probes, based on modifications to the xanthenone structure, show significant potential in biological and chemical applications, highlighting a methodological advancement in detecting and studying oxidative stress in various environmental and biological contexts (Setsukinai et al., 2003).
Mechanism of Herbicide Action
Song (2014) provided insights into the molecular action mode of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide structurally similar to 4-Chloro-2,6-difluorophenylacetic acid. This work highlights the herbicide's mimicry of natural auxin, affecting plant growth and development. The study emphasizes the physiological processes, perception, and signal transduction under herbicide treatment, offering a foundation for understanding how related compounds may act at the molecular level (Song, 2014).
Herbicide Degradation and Removal Techniques
Advanced Oxidation Processes : Research into the degradation of 2,4-D, a compound with similarities to this compound, has explored various advanced oxidation processes. Studies have demonstrated the effectiveness of electro-Fenton and photoelectro-Fenton processes in degrading 2,4-D from contaminated water, providing a model for removing similar compounds (Brillas, Calpe, & Casado, 2000).
Catalytic Degradation : The use of nano-Fe2O3 activated peroxymonosulfate has been shown to effectively degrade 2,4-D, suggesting that similar catalytic approaches could be applied to the degradation of this compound and related compounds, offering an efficient and environmentally friendly method for mitigating herbicide contamination (Jaafarzadeh, Ghanbari, & Ahmadi, 2017).
Safety and Hazards
The compound has several hazard statements: H315, which means it causes skin irritation; H319, which means it causes serious eye irritation; and H335, which means it may cause respiratory irritation . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapours, or spray, and avoiding contact with skin and eyes .
特性
IUPAC Name |
2-(4-chloro-2,6-difluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITZKYPXFPYSOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(=O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949047 | |
| Record name | (4-Chloro-2,6-difluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
537033-55-9, 261762-52-1 | |
| Record name | 4-Chloro-2,6-difluorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537033-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-2,6-difluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




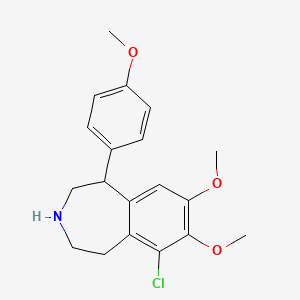
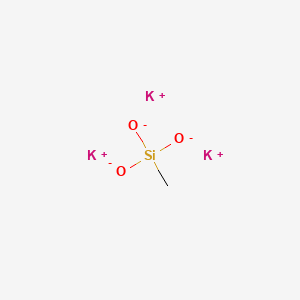
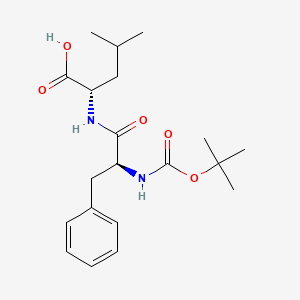
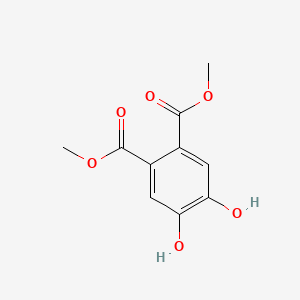

![4-[2-(4-Aminophenyl)ethynyl]aniline](/img/structure/B1630930.png)
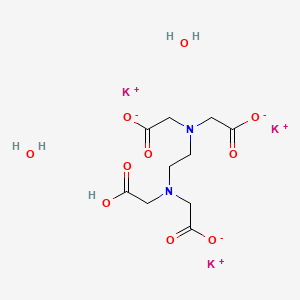
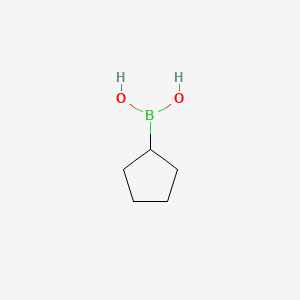
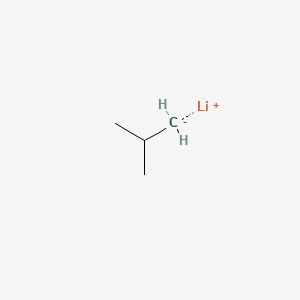
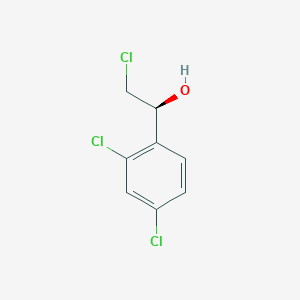
![Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one](/img/structure/B1630947.png)
